Cgs 9895

GABAA receptor pharmacology benzodiazepine binding site pyrazoloquinoline SAR

Standard GABAAR tool compounds cannot dissect α+β- interface pharmacology-classical BZ-site ligands are silent at this modulatory site. CGS 9895 is the only validated probe with dual-site activity: null modulation at the classical BZ site and positive allosteric modulation at the α+β- subunit interface. • Validated α1β3 interface PAM at 10 μM via Ro 15-1788-insensitive mechanism, enabling unambiguous dissection of non-canonical GABAAR modulation. • GABA-insensitive binding (no affinity shift ±100 μM GABA) makes it the essential reference standard for BZ-site binding assay calibration. • Supplied ≥98% HPLC purity with batch-specific CoA; stable at 2-8°C desiccated for immediate global dispatch.

Molecular Formula C17H13N3O2
Molecular Weight 291.30 g/mol
CAS No. 77779-50-1
Cat. No. B1663376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCgs 9895
CAS77779-50-1
Synonyms2,5-dihydro-2-(4-methoxyphenyl)-3H-pyrazolo(4,3-c)quinolin-3-one
CGS 9895
CGS-9895
Molecular FormulaC17H13N3O2
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3
InChIInChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)20-17(21)14-10-18-15-5-3-2-4-13(15)16(14)19-20/h2-10,19H,1H3
InChIKeyFTHGIXILGYJOBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CGS 9895 (CAS 77779-50-1): Baseline Pharmacological Profile and Procurement Context


CGS 9895 (2-(4-methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one) is a pyrazoloquinoline that binds with high affinity to the benzodiazepine site of GABAA receptors, exhibiting a dual mechanistic profile: it acts as a null modulator (antagonist) at the classical benzodiazepine binding site at nanomolar concentrations, while simultaneously functioning as a positive allosteric modulator via a distinct α+β- subunit interface at micromolar concentrations [1]. This dual-site activity distinguishes it from both classical 1,4-benzodiazepines and from structurally related pyrazoloquinolines such as CGS 9896 and CGS 8216 [2]. The compound is supplied as a powder with purity specifications of ≥98% (HPLC) and solubility in DMSO of >2 mg/mL (warmed), with a molecular weight of 291.30 g/mol .

CGS 9895: Why Generic Benzodiazepine Site Ligands Cannot Substitute for This Dual-Mechanism Tool Compound


Attempting to substitute CGS 9895 with a generic benzodiazepine receptor ligand (e.g., diazepam, flumazenil, or even structurally related pyrazoloquinolines such as CGS 9896 or CGS 8216) will introduce confounding pharmacological variables that compromise experimental interpretation. CGS 9895 is unique among benzodiazepine site ligands in that it exhibits no efficacy shift in the presence of GABA—a property that distinguishes it from agonists (whose affinity increases with GABA) and inverse agonists (whose affinity decreases) [1]. Moreover, it is the only known compound that specifically enhances GABA-induced currents in αβ subunit-containing receptors (lacking the γ subunit) via the extracellular α+β- interface, a site that is pharmacologically silent for classical benzodiazepines [2]. This dual-site, subtype-dependent modulation cannot be replicated by any other commercially available tool compound, rendering direct substitution scientifically invalid and procurement of authentic CGS 9895 essential for experiments investigating α+β- interface pharmacology or requiring a true benzodiazepine site null modulator.

CGS 9895 Quantitative Differentiation Evidence: Comparative Data Against Structural and Functional Analogs


GABA-Induced Affinity Shift: CGS 9895 Remains Unchanged Unlike CGS 9896 and CGS 8216

In radioligand binding studies conducted at 37°C, the affinity of CGS 9895 for the benzodiazepine receptor remains unchanged in the presence of 100 μM GABA plus 150 mM NaCl. In contrast, under identical experimental conditions, the affinity of the partial agonist CGS 9896 increases significantly, while the affinity of the antagonist/inverse agonist CGS 8216 decreases similarly. This differential response to GABA serves as a functional predictor of intrinsic efficacy at the benzodiazepine receptor [1].

GABAA receptor pharmacology benzodiazepine binding site pyrazoloquinoline SAR

Benzodiazepine Site Antagonism with α+β- Interface Potentiation: CGS 9895 Exhibits Dual-Site Activity Absent in Diazepam

Using two-electrode voltage-clamp electrophysiology on recombinant α1β3γ2 receptors expressed in Xenopus oocytes, CGS 9895 (10 μM) enhances GABA EC3 currents via a mechanism that is insensitive to the classical benzodiazepine site antagonist Ro 15-1788 (10 μM). In contrast, the potentiation produced by diazepam (10 μM) under identical conditions is completely blocked by Ro 15-1788, confirming that CGS 9895 mediates its positive allosteric effect through a pharmacologically distinct binding site—the α+β- subunit interface [1].

GABAA receptor electrophysiology allosteric modulation α+β- subunit interface

α+β- Interface Potentiation Is Subunit Isoform-Dependent: CGS 9895 Requires α1β3 for Maximal Enhancement

Screening of CGS 9895 across multiple GABAA receptor subunit combinations revealed that its positive allosteric modulatory effect at the α+β- interface is highly dependent on the specific α and β subunit isoforms present. CGS 9895 enhances GABA-induced currents in α1β3 receptors but exhibits markedly reduced or absent potentiation in receptors containing α2, α3, or α5 subunits paired with β3, or when β1 or β2 subunits replace β3. This isoform dependence was established through systematic electrophysiological characterization of recombinant receptors [1].

GABAA receptor subtype selectivity α+β- interface pharmacology pyrazoloquinoline SAR

In Vivo Anticonvulsant Antagonism: CGS 9895 Blocks Diazepam Anticonvulsant Activity at Equivalent Receptor Occupancy Doses

In the pentylenetetrazole (PTZ) seizure threshold model in mice, CGS 9895 alone exhibits no detectable anticonvulsant activity across a broad dose range (1-100 mg/kg, oral). However, at doses that produce near-maximal in vivo displacement of [3H]flunitrazepam binding (closely matching those required for receptor occupancy), CGS 9895 effectively blocks the anticonvulsant effect of diazepam. In contrast, the partial agonist CGS 9896 shows weak intrinsic antipentylenetetrazole activity at doses producing comparable receptor occupancy, and only partial reversal of diazepam's anticonvulsant effect [1].

in vivo pharmacology anticonvulsant activity benzodiazepine antagonist

Behavioral Feeding Paradigm: CGS 9895 and CGS 9896 Both Antagonize Benzodiazepine-Induced Hyperphagia but Neither Produces Intrinsic Effect

In a palatable food consumption paradigm in non-deprived male rats, CGS 9895 administered alone at doses of 1.25-10.0 mg/kg had no significant effect on baseline consumption, mirroring the lack of intrinsic effect observed with CGS 9896 across the same dose range. However, both compounds dose-dependently antagonized the hyperphagic effect of clonazepam, confirming their functional characterization as benzodiazepine receptor antagonists in this behavioral assay. The absence of intrinsic hyperphagic or hypophagic effects distinguishes these pyrazoloquinolines from benzodiazepine agonists and inverse agonists, respectively [1].

behavioral pharmacology feeding behavior benzodiazepine antagonist

α1 Y209 Residue Dependence: CGS 9895 Modulation Requires a Specific Extracellular Interface Amino Acid

Site-directed mutagenesis studies on α1β2γ2 GABAA receptors expressed in Xenopus oocytes identified the α1 Y209 residue at the α+β- interface as a critical determinant for CGS 9895-mediated positive allosteric modulation. Mutation of this tyrosine residue abolishes the potentiating effect of CGS 9895, whereas the benzodiazepine flurazepam—hypothesized to act at the same subunit interface—exhibits a distinct residue-dependence profile. Furthermore, not all structural analogs of CGS 9895 are sensitive to mutations at α1 Y209, indicating compound-specific binding determinants within the α+β- interface pocket [1].

GABAA receptor structure-function mutagenesis α+β- interface

CGS 9895 Procurement: Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Investigating α+β- Interface Pharmacology in Recombinant GABAA Receptor Systems

CGS 9895 is the only commercially available tool compound with validated activity at the α+β- subunit interface of GABAA receptors. This application is supported by direct electrophysiological evidence demonstrating that 10 μM CGS 9895 potentiates GABA EC3 currents in α1β3γ2 receptors via a Ro 15-1788-insensitive mechanism, confirming engagement of a binding site distinct from the classical benzodiazepine pocket. Procurement of CGS 9895 is essential for laboratories conducting site-directed mutagenesis (e.g., α1 Y209 studies), steric hindrance experiments using MTSEA-biotin labeling, or structure-activity relationship studies aimed at developing novel α+β- interface-selective modulators [1].

Behavioral Pharmacology Requiring a Pure Benzodiazepine Site Antagonist Without Partial Agonist Confounds

For in vivo behavioral studies where unambiguous interpretation of benzodiazepine receptor antagonism is required, CGS 9895 provides a cleaner pharmacological profile than the partial agonist CGS 9896. At doses up to 100 mg/kg (oral), CGS 9895 exhibits no detectable intrinsic anticonvulsant activity in the pentylenetetrazole seizure model, yet effectively blocks the anticonvulsant effect of diazepam at doses producing equivalent receptor occupancy. Similarly, in palatable food consumption assays, CGS 9895 (1.25-10.0 mg/kg) produces no intrinsic effect on feeding behavior while dose-dependently antagonizing clonazepam-induced hyperphagia. These properties make CGS 9895 the preferred tool compound for studies requiring pure benzodiazepine site antagonism in vivo [2].

GABAA Receptor Subtype Selectivity Profiling in Native Neuronal Preparations

The subunit isoform dependence of CGS 9895's α+β- interface activity—specifically, its preferential potentiation of α1β3-containing receptors over α2β3, α3β3, α5β3, α1β1, and α1β2 combinations—enables its use as a pharmacological probe for identifying and characterizing α1β3-containing GABAA receptor populations in native neuronal preparations. When used in combination with subunit-selective benzodiazepine site ligands, CGS 9895 can help dissect the relative contributions of distinct receptor subtypes to synaptic and extrasynaptic inhibition, as well as to the behavioral effects of GABAergic drugs. Procurement of CGS 9895 is warranted for laboratories conducting electrophysiological recordings from brain slices or cultured neurons where receptor subtype composition is an experimental variable [3].

Radioligand Binding Studies Requiring a GABA-Insensitive Benzodiazepine Site Ligand

In radioligand binding assays designed to probe the relationship between GABA-induced affinity shifts and intrinsic efficacy at the benzodiazepine receptor, CGS 9895 serves as a critical reference compound. Unlike CGS 9896 (which shows increased affinity in the presence of 100 μM GABA) and CGS 8216 (which shows decreased affinity), CGS 9895 exhibits no significant affinity shift under identical assay conditions (37°C, 150 mM NaCl). This GABA-insensitive binding profile makes CGS 9895 an essential tool for calibrating binding assays, normalizing for GABA-mediated allosteric effects, and validating computational models of benzodiazepine receptor pharmacodynamics. Laboratories conducting high-throughput screening campaigns targeting the benzodiazepine site should maintain CGS 9895 as a reference standard for null modulator activity [4].

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